molecular formula C26H29NO4 B2578782 N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid CAS No. 1335031-68-9

N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid

Cat. No.: B2578782
CAS No.: 1335031-68-9
M. Wt: 419.521
InChI Key: VYOFHEZWSNWPCF-USUFYUJYSA-N
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Description

N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is a specialized amino acid derivative featuring a rigid bicyclo[3.1.1]heptane (norbornane-like) core with 6,6-dimethyl substituents. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino functionality, making it suitable for solid-phase peptide synthesis (SPPS). This compound is critical in designing peptidomimetics and bioactive peptides with enhanced metabolic stability .

Properties

IUPAC Name

2-[(1R,2S,5S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c1-25(2)16-11-12-26(14-23(28)29,22(25)13-16)27-24(30)31-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,27,30)(H,28,29)/t16-,22+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOFHEZWSNWPCF-USUFYUJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the bicyclic amine, [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid.

    Fmoc Protection: The amino group is then protected using the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

The reaction conditions typically involve:

    Temperature: Room temperature

    Solvent: Dichloromethane (DCM)

    Base: Triethylamine (TEA)

    Reagent: Fmoc-Cl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents, along with precise control of reaction conditions, ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can be used in peptide coupling reactions, forming amide bonds with carboxylic acids.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF at room temperature.

    Coupling Reactions: Carbodiimides (e.g., DCC, EDC) and coupling additives (e.g., HOBt, HOAt).

Major Products

    Deprotection: The major product is the free amine, [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid.

    Coupling Reactions: The major products are peptides or peptide derivatives.

Scientific Research Applications

N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is used in various scientific research applications:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly those targeting specific protein-protein interactions.

    Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as proteins and nucleic acids, for research and diagnostic purposes.

    Material Science:

Mechanism of Action

The mechanism of action of N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, including peptide bond formation and nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Different Protecting Groups

Property N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic Acid N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic Acid
Protecting Group Fmoc (base-labile) Boc (acid-labile)
Molecular Weight ~393.48 g/mol (estimated) 305.39 g/mol (C₁₆H₂₇NO₄)
Deprotection Conditions 20% piperidine in DMF Trifluoroacetic acid (TFA)
Application Stepwise SPPS with orthogonal protection Acid-stable intermediates

The Fmoc group is preferred in modern SPPS due to its orthogonal deprotection under mild basic conditions, compatible with acid-labile resins. In contrast, Boc requires harsh acidic conditions, limiting its use in complex syntheses .

Bicyclic vs. Monocyclic Analogues

Property This compound N-Fmoc-2-(1-aminocycloheptyl)acetic Acid
Core Structure Bicyclo[3.1.1]heptane (rigid) Cycloheptane (flexible)
Conformational Impact Stabilizes β-sheets and helices via restricted rotation Increased flexibility, less structural control
Molecular Weight ~393.48 g/mol 393.48 g/mol (C₂₄H₂₇NO₄)

The bicyclic structure enhances rigidity, improving proteolytic resistance and thermal stability in peptides, whereas monocyclic analogues offer flexibility for dynamic conformations .

Positional Isomers and Functional Group Variations

Compound Key Difference Application
ABHC [(1S,2S,3R,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylic acid] Amino and carboxyl groups at positions 2 and 3 (vs. 2 and 2 in target compound) Induces distinct folding patterns in β-peptides
(1R,3R,5S,Z)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptan-3-yl derivatives Ethylidene substituent alters steric and electronic properties Precursors for hydrazine-based antimicrobial agents

Positional isomerism significantly affects peptide backbone geometry. For example, ABHC’s carboxyl group at position 3 promotes helical folding, while the target compound’s acetic acid at position 2 may favor extended conformations .

Biological Activity

N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is a specialized compound primarily used in organic synthesis and peptide chemistry. Its unique bicyclic structure contributes to its significant biological activity, particularly in the fields of medicinal chemistry and neuropharmacology.

Structural Overview

The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for protecting amino groups during chemical reactions. The bicyclic framework derived from norbornane enhances its steric and electronic properties, making it an attractive candidate for various synthetic applications.

Property Details
Molecular Formula C26H29NO4
Molecular Weight 419.5 g/mol
CAS Number 1335031-68-9
Structural Features Bicyclic structure with Fmoc protecting group

The biological activity of this compound primarily arises from its role as a protected amino acid derivative. The Fmoc group protects the amino functionality during synthetic transformations, allowing for selective reactions without interference from other functional groups.

Upon deprotection (typically using piperidine in DMF), the free amine can participate in various biochemical reactions, including:

  • Peptide bond formation : Essential for synthesizing peptides and peptidomimetics.
  • Nucleophilic substitution reactions : Involvement in diverse chemical pathways.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity relevant to pharmaceutical applications:

  • Neuropharmacological Effects :
    • The structural similarity to neurotransmitters suggests potential interactions with neurotransmitter systems.
    • Studies indicate possible neuroprotective effects and applications in treating neurological disorders .
  • Peptide Synthesis :
    • Utilized as a building block in solid-phase peptide synthesis.
    • Facilitates the development of novel therapeutic agents targeting specific protein-protein interactions .
  • Bioconjugation :
    • Employed in conjugating peptides to biomolecules like proteins and nucleic acids for research and diagnostic purposes .

Case Studies

Several studies have highlighted the biological implications of compounds similar to this compound:

  • Study on Neuroprotective Effects : A study demonstrated that derivatives of this bicyclic structure could modulate neurotransmitter release, suggesting therapeutic potential in neurodegenerative diseases .
  • Peptide Therapeutics Development : Research has shown that peptides synthesized using this compound exhibit enhanced binding affinities to target receptors involved in various metabolic processes .

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